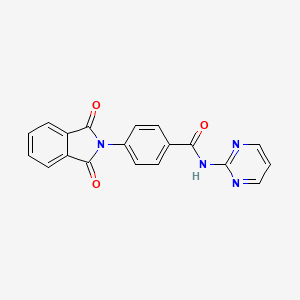

4-(1,3-dioxoisoindolin-2-yl)-N-(pyrimidin-2-yl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)-N-pyrimidin-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N4O3/c24-16(22-19-20-10-3-11-21-19)12-6-8-13(9-7-12)23-17(25)14-4-1-2-5-15(14)18(23)26/h1-11H,(H,20,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZENXTNPGOWYEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxoisoindolin-2-yl)-N-(pyrimidin-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine under reflux conditions.

Coupling with Benzamide: The phthalimide intermediate is then coupled with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Introduction of the Pyrimidine Ring:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1,3-dioxoisoindolin-2-yl)-N-(pyrimidin-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzamide and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenated derivatives and catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Inhibitory Effects on Cyclooxygenases (COX)

Research indicates that derivatives of this compound exhibit inhibitory activity against cyclooxygenase enzymes , particularly COX-II, which is implicated in inflammatory processes. For example, studies have shown that certain analogs demonstrate moderate to strong inhibition of COX-II with IC values ranging from 0.52 to 22.25 μM . The highest selectivity was observed for specific derivatives compared to standard drugs like Celecoxib.

Anticancer Potential

The compound has been investigated for its anticancer properties . Various studies have reported that isoindolinone derivatives exhibit cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, compounds derived from the isoindolinone scaffold have shown promise in targeting cancer stem cells and overcoming drug resistance .

Synthesis and Derivative Development

The synthesis of 4-(1,3-dioxoisoindolin-2-yl)-N-(pyrimidin-2-yl)benzamide typically involves multi-step organic reactions that create the isoindolinone core followed by functionalization with pyrimidine and benzamide moieties. Advanced synthetic strategies include:

- Condensation Reactions : Utilizing various amines and carbonyl compounds to form the desired structure.

- Cyclization Techniques : Employing cyclization methods to construct the isoindolinone framework.

Case Study 1: COX-II Inhibition

A study conducted by Chahal et al. highlighted the effectiveness of a series of compounds related to this compound in inhibiting COX-II. The results demonstrated that these compounds not only inhibited COX-II effectively but also exhibited anti-inflammatory properties in vivo, with a comparative analysis against Celecoxib showcasing superior selectivity .

Case Study 2: Anticancer Activity

In another investigation, a derivative of this compound was tested against various cancer cell lines, including breast and colon cancer models. The findings indicated significant cytotoxicity, with mechanisms involving apoptosis induction through the mitochondrial pathway being elucidated through flow cytometry and Western blot analysis .

Wirkmechanismus

The mechanism of action of 4-(1,3-dioxoisoindolin-2-yl)-N-(pyrimidin-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structure-Activity Relationship (SAR) Insights

Insecticidal Activity :

- Electron-withdrawing groups (e.g., Cl, CF3) at the benzamido position enhance potency. For example, the 4-chloro analog (LD50 = 0.70 μg/fly) outperforms the methyl-substituted derivative (LD50 = 1.20 μg/fly) .

- Bulky substituents (e.g., trifluoromethylthio in 4g ) improve bioconcentration but reduce solubility .

Antiepileptic Activity :

- Hydrophobic substituents (e.g., 3,4-dimethylphenyl) increase blood-brain barrier penetration, correlating with prolonged seizure latency times .

Kinase Inhibition :

Physicochemical Properties

- Solubility: Derivatives with hydrophilic groups (e.g., morpholino in 27 from ) exhibit improved aqueous solubility, critical for oral bioavailability .

- Melting Points : Higher melting points (>250°C) are observed in analogs with rigid substituents (e.g., 4i , 4j ), suggesting strong intermolecular interactions .

Therapeutic Versatility

The phthalimide-benzamide scaffold is adaptable to multiple therapeutic areas:

- Insecticidal : Dominated by halogenated and electron-deficient analogs .

- Anticancer: VEGFR-2 inhibitors (e.g., 3h in ) incorporate sulfamoyl and quinazolinone moieties for angiogenesis suppression .

- Kinase Inhibition : Pyrimidine-linked derivatives (e.g., the target compound) show promise in targeting DDR1/2 and Bcr-Abl kinases .

Biologische Aktivität

The compound 4-(1,3-dioxoisoindolin-2-yl)-N-(pyrimidin-2-yl)benzamide has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on recent studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-N-(pyridin-2-yl)benzenesulfonamide with phthalic anhydride, resulting in derivatives that can be further modified to enhance biological activity. The characterization of these compounds is often performed using techniques such as FT-IR and NMR spectroscopy to confirm structural integrity and purity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds featuring the dioxoisoindoline moiety. For instance, benzimidazole–dioxoisoindoline hybrids demonstrated significant inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2) and fibroblast growth factor receptor 1 (FGFR-1). Specifically, certain derivatives exhibited over 80% inhibition at concentrations of 10 μM .

The compound 8m , a derivative of the dioxoisoindoline structure, showed remarkable antiproliferative activity against various cancer cell lines, achieving growth inhibition rates up to 89.75%. Mechanistically, it was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in MCF7 breast cancer cells .

Inhibition Studies

A comparative analysis of different derivatives revealed varying degrees of inhibition against VEGFR-2 and FGFR-1. The following table summarizes the % inhibition observed:

| Compound ID | % Inhibition of VEGFR-2 | % Inhibition of FGFR-1 |

|---|---|---|

| 8l | 87.61 ± 5.18 | 84.20 ± 7.43 |

| 8m | 80.69 ± 6.41 | 76.83 ± 5.06 |

| Sorafenib | 99.63 ± 7.89 | 92.37 ± 3.84 |

These findings indicate that modifications to the dioxoisoindoline structure can significantly enhance its biological activity .

Molecular docking studies have elucidated the binding interactions between these compounds and their targets (VEGFR-2 and FGFR-1). The compounds typically interact with critical amino acids in the binding pockets, suggesting a type II inhibitor binding mode . This interaction profile is crucial for understanding how these compounds exert their inhibitory effects on tumor growth and angiogenesis.

Case Studies

A case study involving a series of synthesized dioxoisoindoline derivatives demonstrated their efficacy in inhibiting cancer cell proliferation and migration. The derivatives were evaluated for their effects on various cancer cell lines, with some showing IC50 values in the low micromolar range, indicating potent anticancer activity .

Furthermore, toxicity assessments using zebrafish embryos indicated that while some derivatives exhibited promising biological activity, they also required careful evaluation for potential toxicity .

Q & A

Q. What are the standard synthetic routes for 4-(1,3-dioxoisoindolin-2-yl)-N-(pyrimidin-2-yl)benzamide, and how are intermediates purified?

The synthesis typically involves multi-step reactions starting with 1,3-dioxoisoindoline and substituted benzamides. Key steps include:

- Amide coupling : Reacting activated carboxylic acid derivatives (e.g., acyl chlorides) with pyrimidin-2-amine under inert atmospheres (e.g., N₂ or Ar) to minimize side reactions .

- Intermediate purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) and recrystallization from polar aprotic solvents (e.g., DMF or acetonitrile) .

- Reaction monitoring : Thin-layer chromatography (TLC) with UV visualization and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?

Essential techniques include:

- ¹H/¹³C NMR : Peaks at δ 8.5–9.0 ppm (pyrimidine protons), δ 7.5–8.0 ppm (isoindoline aromatic protons), and carbonyl signals (C=O) near δ 165–170 ppm .

- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) matching the theoretical mass .

- Infrared (IR) spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N-H (3300–3500 cm⁻¹) .

Q. How are reaction conditions optimized to maximize yield during synthesis?

Optimization involves:

- Temperature control : Maintaining 0–5°C during acid chloride formation to prevent decomposition .

- Solvent selection : Using DMF or DMSO for solubility of polar intermediates .

- Catalyst use : Employing coupling agents like EDCI/HOBt for efficient amide bond formation .

Q. What are the common impurities encountered during synthesis, and how are they addressed?

- Unreacted starting materials : Removed via repeated washing with cold ethanol or aqueous workup .

- By-products from side reactions : Identified using HPLC-PDA and eliminated via gradient elution in preparative chromatography .

Q. What solubility and stability profiles are critical for handling this compound in vitro?

- Solubility : Limited aqueous solubility; requires DMSO or DMF for stock solutions. Stability in these solvents should be verified via UV-Vis spectroscopy over 24–72 hours .

- Light sensitivity : Store in amber vials under inert gas to prevent photodegradation of the isoindoline moiety .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

- Density Functional Theory (DFT) : Used to calculate HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. Basis sets like B3LYP/6-31G* are applied to predict nucleophilic/electrophilic sites .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C-H···O, π-π stacking) in crystalline forms, validated against X-ray diffraction data .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

- Conformational analysis : Compare DFT-optimized geometries with NOESY NMR data to identify dominant conformers in solution .

- Solvent effect modeling : Include polarizable continuum models (PCM) in DFT to align calculated IR/NMR shifts with experimental results .

Q. How is this compound evaluated for biological activity, and what assay designs are employed?

- Kinase inhibition assays : Test against tyrosine kinases (e.g., Bcr-Abl) using ADP-Glo™ kits. IC₅₀ values are determined via dose-response curves (0.1–100 µM) .

- Cellular uptake studies : Fluorescent tagging (e.g., FITC conjugation) and flow cytometry to quantify intracellular accumulation in cancer cell lines .

Q. What structural modifications enhance its pharmacokinetic properties, and how are they validated?

- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) to improve oral bioavailability. Hydrolysis rates are measured in simulated gastric fluid .

- Metabolic stability : Incubate with liver microsomes and analyze metabolites via LC-MS/MS to identify oxidation hotspots (e.g., pyrimidine ring) .

Q. How does crystallographic data inform structure-activity relationships (SAR) for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.